molecular formula C12H17IN2O3S B1622249 4-Iodo-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide CAS No. 433688-20-1

4-Iodo-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide

Cat. No. B1622249
M. Wt: 396.25 g/mol
InChI Key: GIRAKQBBPBYUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a sulfonamide derivative and is commonly referred to as IMB-6. It has been studied extensively for its ability to inhibit certain enzymes and as a potential treatment for various diseases.

Scientific Research Applications

  • Summary of the Application : The compound is used as a modulator of MRGPRX2, a receptor expressed in mast cells, which are part of the immune system. This receptor is involved in various disorders including pseudo-allergic drug reactions, chronic itch (pruritus), inflammation disorders, pain disorders, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .
  • Methods of Application or Experimental Procedures : The compound is administered to a subject in need thereof, in an effective amount. The administration can be done in various ways depending on the condition being treated .

properties

IUPAC Name

4-iodo-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IN2O3S/c13-11-1-3-12(4-2-11)19(16,17)14-5-6-15-7-9-18-10-8-15/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRAKQBBPBYUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNS(=O)(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367819
Record name 4-iodo-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide

CAS RN

433688-20-1
Record name 4-iodo-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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